
N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide, also known as FC-3, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of oxochromene derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. It may also induce apoptosis by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase IIα and HDAC6, which are involved in cancer cell growth and survival. N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide has been reported to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good purity and yield. It has also been found to exhibit potent anti-cancer properties, making it a promising candidate for cancer research. However, N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide has some limitations as well. It has not yet been tested in clinical trials and its safety profile is not fully known. In addition, the exact mechanism of action of N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide is not yet fully understood, which may limit its potential use in certain applications.
Direcciones Futuras
There are several future directions for studying N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide. Further studies are needed to better understand its mechanism of action and its potential use in cancer research. Studies are also needed to determine its safety profile and potential side effects. In addition, N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide may have potential applications in other fields such as neurodegenerative diseases and inflammation. Further research is needed to explore these potential applications.
Métodos De Síntesis
The synthesis of N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide involves the reaction of 4-fluoro-2-methylaniline with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with acid to form the final compound, N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide. This method has been reported to yield N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide in good purity and yield.
Aplicaciones Científicas De Investigación
N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide has been studied for its potential use in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-10-8-12(18)6-7-14(10)19-16(20)13-9-11-4-2-3-5-15(11)22-17(13)21/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKYRLLXHPADRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-2-oxochromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


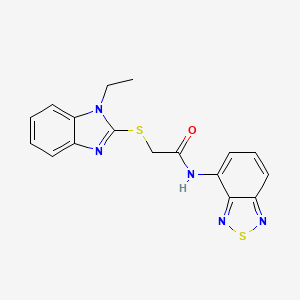
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
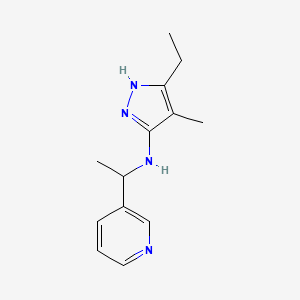
![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)
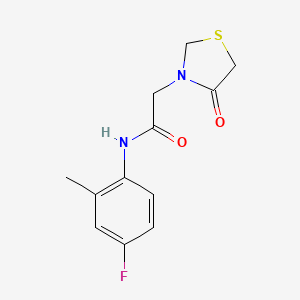
![5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole](/img/structure/B7636562.png)
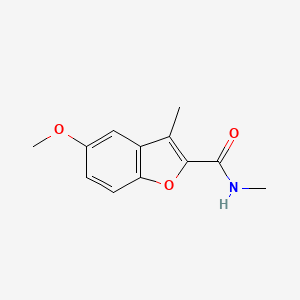
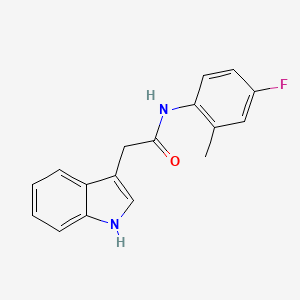

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate](/img/structure/B7636584.png)
